1-(4-Methoxybenzyl)piperazin-2-one

Overview

Description

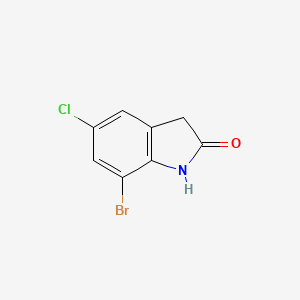

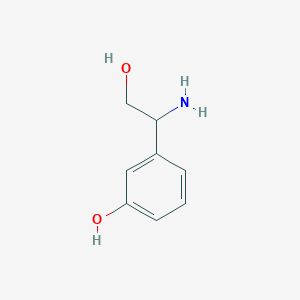

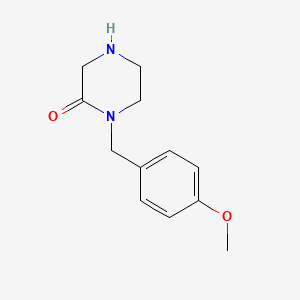

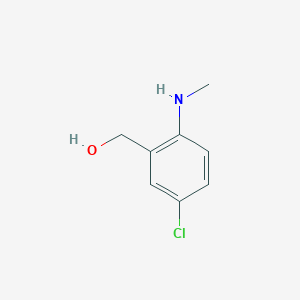

“1-(4-Methoxybenzyl)piperazin-2-one” is a chemical compound with the molecular formula C12H16N2O2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized . The relationship of the structure of the triazaalkane linker and the cardiotropic activity in a series of these compounds was compared with that of previously studied linear and cyclic methoxyphenyltriazaalkanes .Molecular Structure Analysis

The molecular structure of “1-(4-Methoxybenzyl)piperazin-2-one” consists of a piperazine ring substituted with a methoxybenzyl group . The average mass of the molecule is 206.284 Da and the monoisotopic mass is 206.141907 Da .Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Synthesis and Cardiotropic Activity : New derivatives, including 1-(4-Methoxybenzyl)piperazin-2-one, have been synthesized and evaluated for cardiotropic activity, particularly for antiarrhythmic effects in aconitine and CaCl2 arrhythmia models (Mokrov et al., 2019).

Oxidative Removal and Modification : The N-(4-Methoxybenzyl) group on piperazinediones, which includes 1-(4-Methoxybenzyl)piperazin-2-one, can be oxidatively removed with specific chemicals like cerium(IV) diammonium nitrate, showcasing potential for chemical modifications in various compounds (Yamaura et al., 1985).

Antimicrobial Activities : Some derivatives have been explored for antimicrobial activities, indicating potential therapeutic applications in combating microbial infections (Bektaş et al., 2007).

Chemical and Structural Analysis

Structural Studies and Supramolecular Assembly : Structural studies of related compounds show various dimensions of hydrogen-bonded assemblies, which are crucial for understanding the chemical properties and potential applications of 1-(4-Methoxybenzyl)piperazin-2-one (Chinthal et al., 2021).

Synthetic Strategies for Related Compounds : Research into the synthesis of related compounds, like bicyclomycin, provides insights into the methodologies that could be applied to 1-(4-Methoxybenzyl)piperazin-2-one, potentially leading to the discovery of new therapeutic agents (Hoare & Yates, 1982).

Potential for Drug Development

Bioactivity in Drug Discovery : Studies on analogs of 1-(4-Methoxybenzyl)piperazin-2-one reveal their potential in drug discovery, particularly in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the compound's relevance in antiviral therapy (Romero et al., 1994).

- ).

Mechanism of Action

While the specific mechanism of action for “1-(4-Methoxybenzyl)piperazin-2-one” is not well-documented, it is known that piperazine, a related compound, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety data sheet for a related compound, “1-(4-Methoxybenzyl)piperazine”, indicates that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWPWJJUTSFCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602372 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)piperazin-2-one | |

CAS RN |

893747-38-1 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)

![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)

![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)